N-(1H-benzimidazol-2-ylmethyl)-3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1H-13-BENZODIAZOL-2-YL)METHYL]-3-(4-METHOXYPHENYL)-12-OXAZOLE-5-CARBOXAMIDE is a complex organic compound that features a benzodiazole ring, an oxazole ring, and a methoxyphenyl group
Preparation Methods
The synthesis of N-[(1H-13-BENZODIAZOL-2-YL)METHYL]-3-(4-METHOXYPHENYL)-12-OXAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzimidazole with 4-methoxybenzaldehyde to form an intermediate Schiff base, which is then cyclized with an appropriate oxazole precursor under acidic conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxazole derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxazole ring into a more saturated structure.
Substitution: Electrophilic substitution reactions can occur on the benzodiazole ring, allowing for the introduction of various functional groups. Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane, and controlled temperatures.
Scientific Research Applications
N-[(1H-13-BENZODIAZOL-2-YL)METHYL]-3-(4-METHOXYPHENYL)-12-OXAZOLE-5-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its structural similarity to other bioactive compounds.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(1H-13-BENZODIAZOL-2-YL)METHYL]-3-(4-METHOXYPHENYL)-12-OXAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodiazole and oxazole rings can participate in hydrogen bonding and π-π interactions, facilitating binding to biological macromolecules. This binding can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds include other benzodiazole and oxazole derivatives, such as:
- N-(1H-1,3-Benzodiazol-2-ylmethyl)butanamide
- 4-(1H-1,3-Benzodiazol-1-ylmethyl)benzonitrile
- 2-(Chloromethyl)-6-methyl-1H-1,3-benzodiazole Compared to these compounds, N-[(1H-13-BENZODIAZOL-2-YL)METHYL]-3-(4-METHOXYPHENYL)-12-OXAZOLE-5-CARBOXAMIDE is unique due to the presence of both benzodiazole and oxazole rings, which may confer distinct chemical and biological properties .
Properties
Molecular Formula |
C19H16N4O3 |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide |
InChI |
InChI=1S/C19H16N4O3/c1-25-13-8-6-12(7-9-13)16-10-17(26-23-16)19(24)20-11-18-21-14-4-2-3-5-15(14)22-18/h2-10H,11H2,1H3,(H,20,24)(H,21,22) |
InChI Key |
GYJIPMJFQKMIOX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=C2)C(=O)NCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.